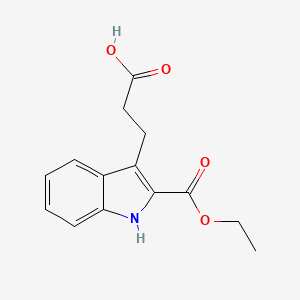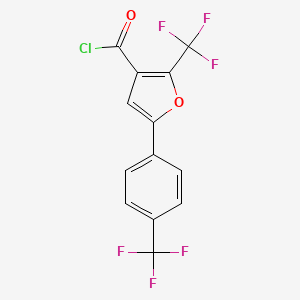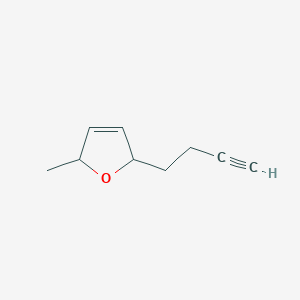
N-Acetoxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetoxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide is a complex organic compound that features a quinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetoxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide typically involves multiple steps. One common approach is to start with the quinoline derivative, 2-methylquinolin-8-ol, which undergoes acetylation to form 2-acetoxy-2-methylquinoline. This intermediate is then reacted with acetimidamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetoxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the acetoxy group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
Applications De Recherche Scientifique
N-Acetoxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Acetoxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2-methylquinolin-8-yl)oxy]acetohydrazide: This compound shares a similar quinoline moiety and has been studied for its corrosion inhibition properties.
4-Hydroxy-2-quinolones: These compounds also contain a quinoline structure and are known for their pharmaceutical and biological activities.
Uniqueness
N-Acetoxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its acetoxy and acetimidamide groups allow for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C14H15N3O3 |
|---|---|
Poids moléculaire |
273.29 g/mol |
Nom IUPAC |
[(Z)-[1-amino-2-(2-methylquinolin-8-yl)oxyethylidene]amino] acetate |
InChI |
InChI=1S/C14H15N3O3/c1-9-6-7-11-4-3-5-12(14(11)16-9)19-8-13(15)17-20-10(2)18/h3-7H,8H2,1-2H3,(H2,15,17) |
Clé InChI |
CJNLUDNEIJKFHL-UHFFFAOYSA-N |
SMILES isomérique |
CC1=NC2=C(C=CC=C2OC/C(=N/OC(=O)C)/N)C=C1 |
SMILES canonique |
CC1=NC2=C(C=CC=C2OCC(=NOC(=O)C)N)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


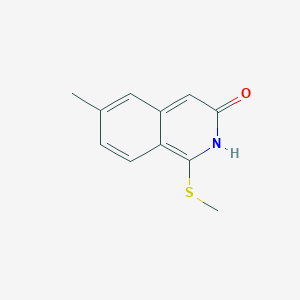
![6-[(4-Methoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12901877.png)
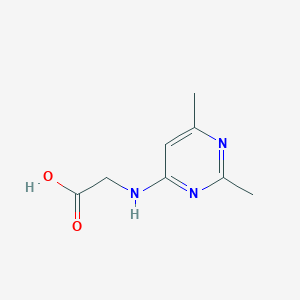

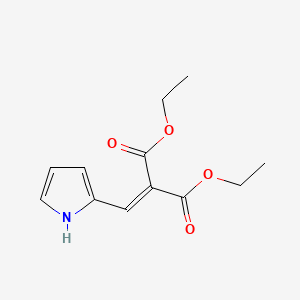


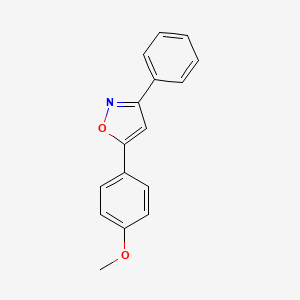
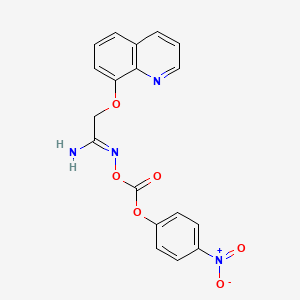
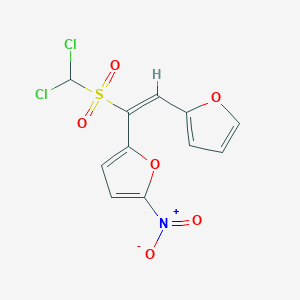
![Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate](/img/structure/B12901939.png)
